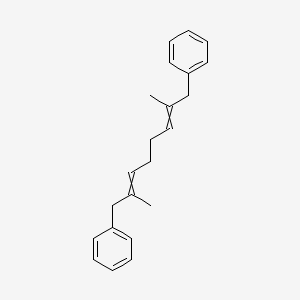
1,1'-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central octadiene chain with two benzene rings attached at either end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene typically involves the reaction of 2,7-dimethylocta-2,6-diene-1,8-diyl with benzene derivatives under specific conditions. One common method involves the use of a catalyst, such as ruthenium complexes, to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A related compound with similar structural features but different functional groups.
(E)-8-Hydroxylinalool: Another structurally related compound with distinct chemical properties.
Uniqueness
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is unique due to its specific arrangement of benzene rings and the central octadiene chain. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
82720-04-5 |
|---|---|
Molekularformel |
C22H26 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2,7-dimethyl-8-phenylocta-2,6-dienyl)benzene |
InChI |
InChI=1S/C22H26/c1-19(17-21-13-5-3-6-14-21)11-9-10-12-20(2)18-22-15-7-4-8-16-22/h3-8,11-16H,9-10,17-18H2,1-2H3 |
InChI-Schlüssel |
WBGUYHXLIXFIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=C(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


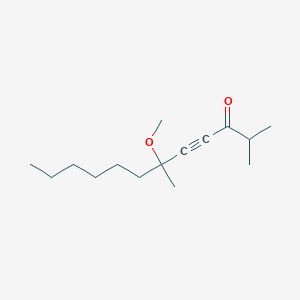
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

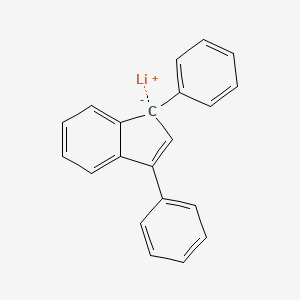
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
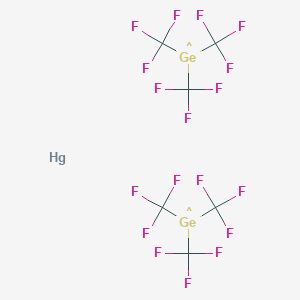
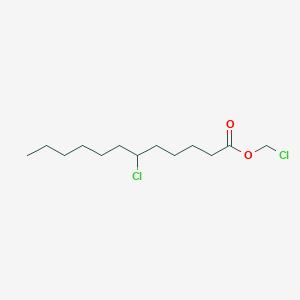
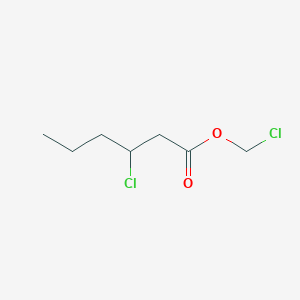


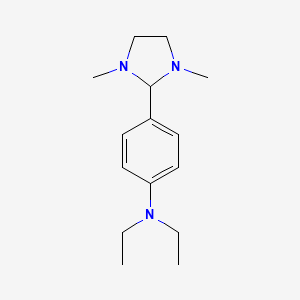
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
